N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is a synthetic organic compound that features a pyrrolidine ring, a butanamide group, and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using 4-methylbenzyl chloride and an appropriate catalyst.
Formation of the Butanamide Group: The butanamide group can be formed through the reaction of butanoyl chloride with the intermediate compound, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or phenyl derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Phenyl Derivatives: Compounds with phenyl groups, such as benzylamines and phenylacetamides.
Uniqueness
N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.408 |
IUPAC Name |
N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]butanamide |
InChI |
InChI=1S/C17H26N2O/c1-3-6-17(20)18-13-16(19-11-4-5-12-19)15-9-7-14(2)8-10-15/h7-10,16H,3-6,11-13H2,1-2H3,(H,18,20) |
InChI Key |
ODFVNQUJIJKMHD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCCC2 |
Origin of Product |
United States |
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